molecular formula C15H25NO3 B13902076 Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13902076
M. Wt: 267.36 g/mol
InChI Key: NNISJKQSAKEWSO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate ( 1416176-03-8 ) is a valuable spirocyclic chemical intermediate designed for research and development applications. This compound features a 7-azaspiro[3.5]nonane scaffold protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and handling for synthetic operations. The critical reactive site is the 2-oxoethyl side chain, which provides a versatile functional handle for further chemical modifications . With a molecular formula of C15H25NO3 and a molecular weight of 267.4 g/mol , this building block is primarily used in organic synthesis and medicinal chemistry for the construction of more complex molecules. Its structure makes it particularly useful for exploring structure-activity relationships in drug discovery programs. Spirocyclic scaffolds like this one are of significant interest in pharmaceutical research due to their potential to improve the physicochemical properties and metabolic stability of candidate compounds. This product is offered with a guaranteed purity of 95% . It is supplied as a solid and should be stored according to standard laboratory practices for stable organic compounds. This chemical is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the available Safety Data Sheet (SDS) for safe handling procedures .

Properties

IUPAC Name

tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h9,12H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNISJKQSAKEWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Oxidation of 7-Azaspiro Nonane Derivatives

One established route to synthesize this compound involves the oxidation of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate derivatives. This method typically uses oxalyl chloride and dimethyl sulfoxide (DMSO) under low-temperature conditions to convert the corresponding alcohol or hydroxyethyl intermediates into the aldehyde (oxoethyl) functional group.

Typical procedure:

  • A solution of dimethyl sulfoxide (DMSO) in dry dichloromethane is added dropwise to a cooled (-78 °C) solution of oxalyl chloride in dichloromethane.
  • After stirring at low temperature, the corresponding hydroxyethyl tert-butyl azaspiro compound is added slowly.
  • Triethylamine is then introduced to the reaction mixture to facilitate the oxidation.
  • The reaction is allowed to warm to room temperature and stirred further.
  • The product aldehyde is extracted, dried, and purified, often by flash chromatography.

This Swern oxidation-like method yields this compound as a pale yellow oil or solid with high purity and yields reported up to 97%.

Preparation from tert-Butyl 4-Methylenepiperidine-1-carboxylate via Trichloroacetylation and Zinc/Copper Coupling

Another synthetic approach employs tert-butyl 4-methylenepiperidine-1-carboxylate as a starting material, which undergoes a zinc/copper couple-mediated coupling with 2,2,2-trichloroacetyl chloride in a solvent such as tert-butyl methyl ether (t-BuOMe). The process involves:

  • Charging a flame-dried reaction flask with tert-butyl 4-methylenepiperidine-1-carboxylate and Zn/Cu couple under vacuum.
  • Adding t-BuOMe and refilling with nitrogen to maintain an inert atmosphere.
  • Dropwise addition of a solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME).
  • Stirring the mixture overnight at room temperature.
  • Quenching with saturated ammonium chloride solution followed by phase separation.
  • Extraction with ethyl acetate, washing, drying, and concentration.
  • Purification by flash chromatography to isolate this compound in moderate yield (~15%) due to the complexity of the reaction.

Grignard Addition Followed by Reduction and Acid Treatment

A multistep synthetic route involves:

  • Preparation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a key intermediate.
  • Reaction with 2,3-difluorophenylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) at 0 °C.
  • After completion, quenching with saturated ammonium chloride and extraction.
  • The resulting crude alcohol is then subjected to reduction using triethylsilane in methylene chloride with boron trifluoride diethyl etherate and trifluoroacetic acid at 0 °C.
  • Subsequent quenching with sodium bicarbonate and extraction.
  • Treatment with 4N hydrochloric acid in dioxane to precipitate the final product as a white solid.
  • This method achieves a 61% yield of the target compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Swern Oxidation of Hydroxyethyl Derivative tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate alcohol Oxalyl chloride, DMSO, Triethylamine -78 °C to RT in DCM Up to 97% High purity, mild conditions
Zinc/Copper Coupling with Trichloroacetyl Chloride tert-butyl 4-methylenepiperidine-1-carboxylate Zn/Cu couple, 2,2,2-trichloroacetyl chloride Room temperature, inert atmosphere ~15% Complex, moderate yield
Grignard Addition and Reduction tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2,3-difluorophenylmagnesium bromide, triethylsilane, BF3·OEt2, TFA 0 °C, THF and CH2Cl2 61% Multi-step, useful for functionalized derivatives

In-depth Analysis of Preparation Methods

  • Swern Oxidation Route: This method is favored for its high yield and clean conversion of primary alcohols to aldehydes without overoxidation to acids. The low-temperature conditions minimize side reactions, and the use of triethylamine ensures neutralization of acidic byproducts. The aldehyde intermediate is often used directly in further synthetic steps without purification, indicating its stability and purity.

  • Zinc/Copper Coupling Route: This approach is more classical and involves organometallic coupling with trichloroacetyl chloride, which introduces the oxoethyl group. However, the relatively low yield (~15%) and the need for strict inert atmosphere and careful quenching highlight the method's complexity. The purification by flash chromatography is essential to isolate the desired product from side products.

  • Grignard Addition and Reduction: This multi-step sequence allows functionalization at the 2-position via Grignard addition, followed by reduction and acid treatment to obtain the final compound. The moderate yield (61%) reflects the multiple transformations and work-up steps. This method is particularly useful for preparing derivatives with aryl substituents, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The tert-butyl carbamate group is a common protective moiety across analogs, enhancing solubility and stability. Variations at position 2 significantly influence reactivity and downstream applications. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS Number Key Features
Target compound* 2-(2-oxoethyl) C14H23NO4† 269.34† N/A‡ Hypothesized ketone-containing side chain for conjugation or further reactions.
Tert-butyl 2-oxo-7-azaspiro[...] 2-oxo C13H21NO3 239 N/A Industrial-scale production (5 tons/year); foundational intermediate .
Tert-butyl 2-cyano-7-azaspiro[...] 2-cyano C12H19N2O2 223.25 203662-66-2 High commercial availability (>95% purity); used in photoredox reactions .
Tert-butyl 2-bromo-7-azaspiro[...] 2-bromo C12H20BrNO2 290.20 1225276-07-2 Electrophilic reactivity; potential for nucleophilic substitution .
Tert-butyl 2-(aminomethyl)-7-azaspiro[...] 2-(aminomethyl) C13H24N2O3 256.35 1160247-15-3 Amine functionality for peptide coupling; used in antibacterial agents .

*Hypothetical structure inferred from analogs. †Calculated based on structural analogs. ‡Not explicitly listed in evidence.

Biological Activity

Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H29NO4
  • Molecular Weight : 311 Da
  • CAS Number : 203662-31-1

Biological Activity

Research indicates that compounds related to the azaspiro nonane structure exhibit various biological activities, including modulation of chemokine receptors, which are critical in immune responses and inflammatory processes.

Chemokine Receptor Modulation

The compound has been noted for its ability to interact with chemokine receptors such as CCR3 and CCR5. These receptors play a role in the pathogenesis of diseases like HIV/AIDS and other inflammatory conditions. The modulation of these receptors suggests potential therapeutic applications in treating viral infections and inflammatory diseases .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Studies have shown that derivatives of azaspiro compounds can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, which may have analgesic and anti-inflammatory effects .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the spirocyclic structure .
  • Introduction of the tert-butyl ester group .
  • Functionalization at the 2-position with an oxoethyl group .

The methods described in patent literature highlight efficient synthesis routes that yield high purity and yield, making this compound suitable for further development in pharmaceutical applications .

Study on Chemokine Receptor Activity

A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of azaspiro compounds could effectively inhibit the activity of chemokine receptors. The findings suggest that these compounds could be developed into therapeutic agents for treating HIV and related inflammatory diseases .

FAAH Inhibition Research

Research published in Journal of Medicinal Chemistry demonstrated that certain azaspiro derivatives exhibited potent FAAH inhibition, leading to significant increases in endocannabinoid levels in vivo. This activity indicates potential applications for pain management and inflammation reduction .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundChemokine receptor modulation
Tert-butyl 1-carbonyl-7-azaspiro[3.5]nonaneFAAH inhibition
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonaneAnti-inflammatory

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